(3R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one
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Overview
Description
(3R)-2,2,6-Trimethyl-1-oxaspiro[25]octan-4-one is a spirocyclic compound with a unique structure that includes a spiro junction between a six-membered ring and a five-membered oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a ketone with a suitable epoxide in the presence of a strong base. The reaction conditions often require careful control of temperature and solvent to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(3R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S,6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one: A stereoisomer with different spatial arrangement of atoms.
Pyrido[2,3-d]pyrimidin-5-one: A compound with a similar spirocyclic structure but different functional groups.
2-Oxo-1,2,3,4-tetrahydropyrimidines: Compounds with a similar ring structure but different chemical properties.
Uniqueness
(3R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one is unique due to its specific stereochemistry and the presence of both a six-membered ring and a five-membered oxirane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(3R)-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one |
InChI |
InChI=1S/C10H16O2/c1-7-4-5-10(8(11)6-7)9(2,3)12-10/h7H,4-6H2,1-3H3/t7?,10-/m0/s1 |
InChI Key |
OFUGTKAUAMKFPM-MHPPCMCBSA-N |
Isomeric SMILES |
CC1CC[C@]2(C(=O)C1)C(O2)(C)C |
Canonical SMILES |
CC1CCC2(C(=O)C1)C(O2)(C)C |
Origin of Product |
United States |
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